molecular formula C17H15ClF3N3 B10946719 3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-Chloro-2-methyl-5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10946719
M. Wt: 353.8 g/mol
InChI Key: WGPLQLQMYIBIKD-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloro group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 3(5)-aminopyrazoles with appropriate aldehydes or ketones, followed by chlorination and trifluoromethylation reactions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and reduce production time . Additionally, the use of environmentally benign reagents and solvents is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-isopropylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.

Scientific Research Applications

3-Chloro-5-

Properties

Molecular Formula

C17H15ClF3N3

Molecular Weight

353.8 g/mol

IUPAC Name

3-chloro-2-methyl-5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H15ClF3N3/c1-9(2)11-4-6-12(7-5-11)13-8-14(17(19,20)21)24-16(22-13)15(18)10(3)23-24/h4-9H,1-3H3

InChI Key

WGPLQLQMYIBIKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)C(C)C)C(F)(F)F

Origin of Product

United States

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